molecular formula C12H10Cl2NNaO4 B3067601 2,6-Dichloroindophenol sodium salt dihydrate CAS No. 1266615-56-8

2,6-Dichloroindophenol sodium salt dihydrate

Cat. No.: B3067601
CAS No.: 1266615-56-8
M. Wt: 326.1 g/mol
InChI Key: WZHXLAHEFATELD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroindophenol sodium salt dihydrate typically involves the reaction of 2,6-dichlorophenol with sodium hydroxide and subsequent oxidation . The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under stringent quality control measures. The process includes the purification of the compound to achieve high purity levels suitable for analytical and research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloroindophenol sodium salt dihydrate is unique due to its specific redox properties and its widespread use as a redox indicator in various scientific fields. Its ability to undergo color changes upon reduction makes it particularly useful in analytical chemistry and biochemical assays .

Properties

IUPAC Name

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2.Na.2H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;;/h1-6,16H;;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHXLAHEFATELD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroindophenol sodium salt dihydrate
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2,6-Dichloroindophenol sodium salt dihydrate
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Reactant of Route 5
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Reactant of Route 6
2,6-Dichloroindophenol sodium salt dihydrate

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